3-Fluoro-4-(2-oxa-6-azaspiro[3.3]heptan-6-yl)aniline
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Overview
Description
3-Fluoro-4-(2-oxa-6-azaspiro[33]heptan-6-yl)aniline is a complex organic compound that features a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(2-oxa-6-azaspiro[3.3]heptan-6-yl)aniline typically involves a multi-step process. One of the key steps is the formation of the azetidine ring through a hydroxide-facilitated alkylation of 2-fluoro-4-nitroaniline with 3,3-bis(bromomethyl)oxetane . This reaction is optimized to achieve high yields and purity, making it suitable for large-scale production.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using optimized procedures. For example, the alkylating agent 3,3-bis(bromomethyl)oxetane is synthesized from tribromoneopentyl alcohol, a commercially available flame retardant. This process involves treatment with sodium hydroxide under Schotten–Baumann conditions to close the oxetane ring .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(2-oxa-6-azaspiro[3.3]heptan-6-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
3-Fluoro-4-(2-oxa-6-azaspiro[3.3]heptan-6-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored as a candidate for developing new antibiotics, particularly for treating tuberculosis.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(2-oxa-6-azaspiro[3.3]heptan-6-yl)aniline involves its interaction with specific molecular targets. For instance, in the context of its potential use as an antibiotic, it may inhibit bacterial enzymes or disrupt cell wall synthesis. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
2-Oxa-6-azaspiro[3.3]heptane: A structurally related compound with similar spirocyclic features.
3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl: Another compound with a similar core structure, used as a melanin-concentrating hormone receptor antagonist.
Uniqueness
3-Fluoro-4-(2-oxa-6-azaspiro[3.3]heptan-6-yl)aniline stands out due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. This fluorine substitution can enhance the compound’s stability and its ability to interact with biological targets, making it a valuable candidate for drug development.
Properties
Molecular Formula |
C11H13FN2O |
---|---|
Molecular Weight |
208.23 g/mol |
IUPAC Name |
3-fluoro-4-(2-oxa-6-azaspiro[3.3]heptan-6-yl)aniline |
InChI |
InChI=1S/C11H13FN2O/c12-9-3-8(13)1-2-10(9)14-4-11(5-14)6-15-7-11/h1-3H,4-7,13H2 |
InChI Key |
BUGUCFAEXPALKA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CN1C3=C(C=C(C=C3)N)F)COC2 |
Origin of Product |
United States |
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